N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: is a complex organic compound that features a benzofuran, pyridine, and fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the fluoropyridine and carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: can be compared with similar compounds such as:
- N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-4-fluoropyridine-2-carboxamide
- N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-chloropyridine-4-carboxamide
- N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-bromopyridine-4-carboxamide
These compounds share similar structural features but differ in the position or type of halogen atoms, which can influence their chemical reactivity and biological activity. The uniqueness of This compound
Properties
IUPAC Name |
N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c21-18-11-14(7-9-23-18)20(25)24-19(15-5-3-8-22-12-15)17-10-13-4-1-2-6-16(13)26-17/h1-12,19H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWXYZLXMLTSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)NC(=O)C4=CC(=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.